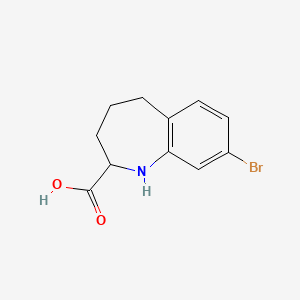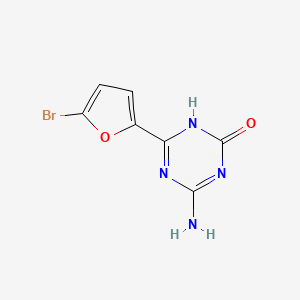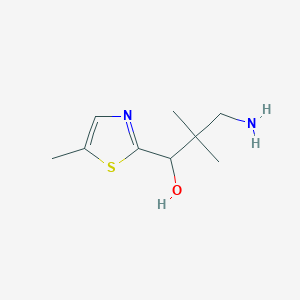![molecular formula C10H13N3 B13158819 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form an imidazo[1,2-a]pyridine intermediate. This intermediate is then subjected to further functionalization to introduce the propan-1-amine group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the propan-1-amine group.
Imidazo[1,2-a]pyrimidine: Similar heterocyclic structure with different nitrogen positioning.
Pyridin-2-ylimidazole: Contains a similar imidazole ring fused with a pyridine ring.
Uniqueness
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine is unique due to the presence of the propan-1-amine group, which can enhance its biological activity and solubility. This structural modification can lead to improved pharmacokinetic properties and therapeutic potential compared to its analogs .
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-imidazo[1,2-a]pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C10H13N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h1-2,5,7-8H,3-4,6,11H2 |
Clave InChI |
COJSGXJUUFCTIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)

![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)






![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)



